4-ethyl-N-(4-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide
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Overview
Description
Thiazole derivatives, which “4-ethyl-N-(4-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide” is, are a class of organic compounds that have been extensively studied due to their diverse biological activities . They have been found to possess antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit various biological activities through different mechanisms of action . For example, they have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-14-4-10-17(11-5-14)24(21,22)20-16-8-6-15(7-9-16)18-12-23-13(2)19-18/h4-12,20H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIQBSIEGBQEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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